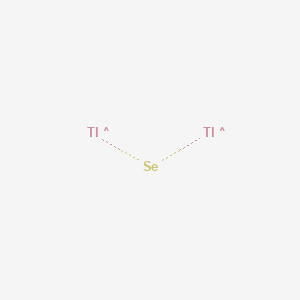

Thallium(I) selenide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

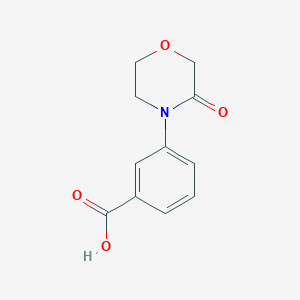

Thallium(I) selenide is a compound with the chemical formula Tl₂Se. It belongs to the III-VI group of compounds and has a body-centered tetragonal (bct) structure. This compound is known for its quasi-one-dimensional nature, making it a generic example for a series of similar binary and ternary chain-like compounds . This compound is primarily used in semiconductor applications due to its unique electrical properties .

Métodos De Preparación

Thallium(I) selenide can be prepared using various methods, including chemical vapor deposition, electrochemical deposition, and hot pressing .

Chemical Vapor Deposition (CVD): This is a commonly used method where thallium and selenium compounds are placed in a reaction tube at an appropriate temperature to generate thallium selenide.

Electrochemical Deposition: This method involves the deposition of thallium and selenium ions onto a substrate through an electrochemical process.

Hot Pressing: In this method, thallium and selenium powders are mixed and subjected to high pressure and temperature to form thallium selenide.

Análisis De Reacciones Químicas

Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: this compound can be oxidized to form thallium(III) selenide.

Reduction: It can be reduced back to elemental thallium and selenium.

Substitution: this compound can undergo substitution reactions with halogens to form thallium halides.

Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrochloric acid . The major products formed from these reactions are thallium(III) selenide, elemental thallium, and selenium.

Aplicaciones Científicas De Investigación

Thallium(I) selenide has a wide range of scientific research applications :

Chemistry: It is used as a semiconductor material in various chemical processes.

Biology: this compound is used in biological sensors due to its sensitivity to infrared light.

Medicine: It is used in medical imaging devices for radiation detection.

Industry: this compound is used in infrared detectors and bolometers for industrial monitoring and environmental surveys.

Mecanismo De Acción

The mechanism of action of thallium(I) selenide is primarily based on its semiconducting properties . When exposed to infrared light, its electrical conductivity changes, making it useful in photoresistors and infrared detectors. The molecular targets and pathways involved include the interaction of thallium and selenium ions with the detection medium, leading to the generation of an electrical signal.

Comparación Con Compuestos Similares

Thallium(I) selenide can be compared with other similar compounds such as thallium(I) sulfide, thallium(I) bromide, and thallium(I) iodide .

Thallium(I) Sulfide: Similar to this compound, thallium(I) sulfide changes its electrical conductivity with exposure to infrared light.

Thallium(I) Bromide: This compound is photosensitive and has poor solubility in water, similar to this compound.

Thallium(I) Iodide: It has a distorted sodium chloride structure and is used in similar applications as this compound.

This compound is unique due to its quasi-one-dimensional structure and its specific use in infrared detection and bolometers.

Propiedades

Número CAS |

12039-52-0 |

|---|---|

Fórmula molecular |

SeTl |

Peso molecular |

283.35 g/mol |

Nombre IUPAC |

selanylidenethallium |

InChI |

InChI=1S/Se.Tl |

Clave InChI |

AUWJRGNBZGBQPF-UHFFFAOYSA-N |

SMILES |

[Se].[Tl].[Tl] |

SMILES canónico |

[Se]=[Tl] |

| 15572-25-5 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)

![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)

![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)

![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)